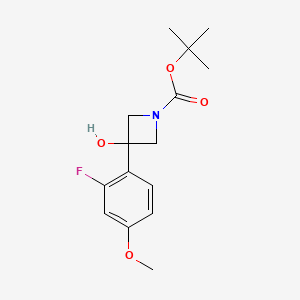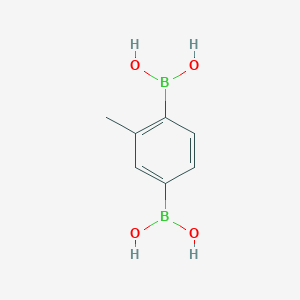
(2-Methyl-1,4-phenylene)diboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-1,4-phenylene)diboronic acid is an organic compound with the molecular formula C8H12B2O4. It is a diboronic acid derivative of toluene, where two boronic acid groups are attached to the benzene ring at the 1 and 4 positions, with a methyl group at the 2 position. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1,4-phenylene)diboronic acid typically involves the borylation of 2-methyl-1,4-dibromobenzene. A common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions often involve the use of bis(pinacolato)diboron as the boron source, a palladium catalyst such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: (2-Methyl-1,4-phenylene)diboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into the corresponding boronic esters or alcohols.
Substitution: It participates in electrophilic aromatic substitution reactions, where the boronic acid groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of halogenating agents or other electrophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions include phenols, quinones, boronic esters, and various substituted aromatic compounds .
科学的研究の応用
(2-Methyl-1,4-phenylene)diboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. It is particularly valuable in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: It is used in the development of boron-containing drugs and as a tool for studying biological systems.
作用機序
The mechanism by which (2-Methyl-1,4-phenylene)diboronic acid exerts its effects involves the formation of boron-oxygen bonds. These bonds are highly stable and can interact with various molecular targets. In biological systems, the compound can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug design and molecular recognition applications .
類似化合物との比較
Phenylboronic acid: A simpler boronic acid with a single boronic acid group attached to a benzene ring.
1,4-Phenylenediboronic acid: Similar to (2-Methyl-1,4-phenylene)diboronic acid but without the methyl group.
2-Methylphenylboronic acid: Contains a single boronic acid group and a methyl group on the benzene ring.
Uniqueness: this compound is unique due to the presence of two boronic acid groups and a methyl group, which provides distinct reactivity and properties. This makes it particularly useful in applications requiring multiple boron interactions, such as in the synthesis of complex polymers and materials .
特性
分子式 |
C7H10B2O4 |
|---|---|
分子量 |
179.78 g/mol |
IUPAC名 |
(4-borono-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H10B2O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,10-13H,1H3 |
InChIキー |
XKBMCCFNINCGMY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)B(O)O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


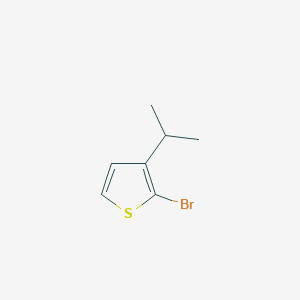


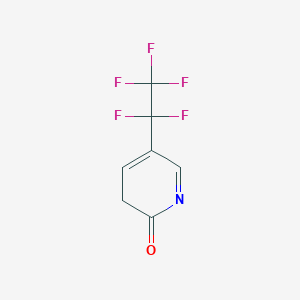
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
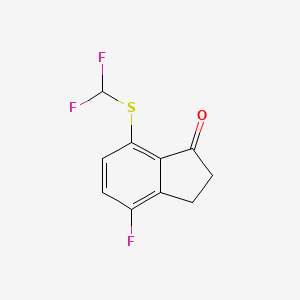
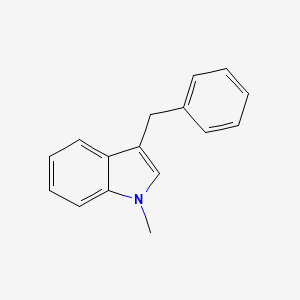
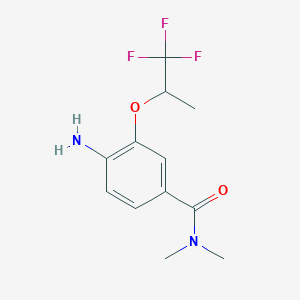
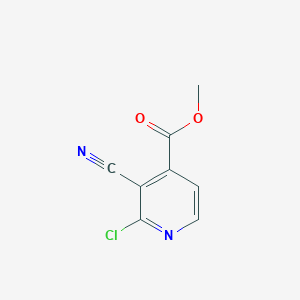

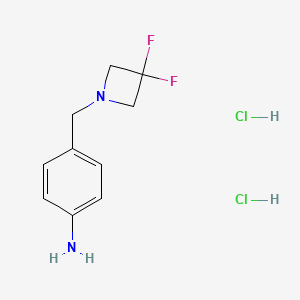
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
